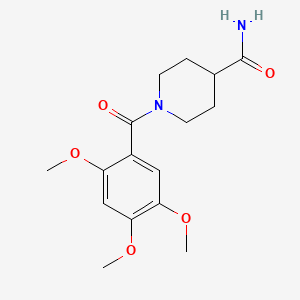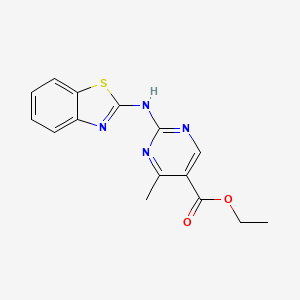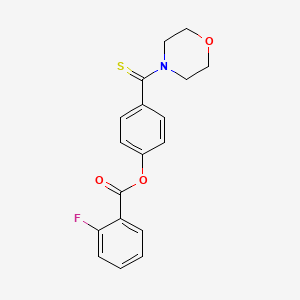
2-furylmethyl 4'-methoxy-3-biphenylcarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-furylmethyl 4'-methoxy-3-biphenylcarboxylate, also known as FMBC, is a chemical compound that has been widely studied for its potential use in scientific research. It is a member of the family of biphenylcarboxylates, which have been shown to have a range of biological and pharmacological effects. In
Wirkmechanismus
The mechanism of action of 2-furylmethyl 4'-methoxy-3-biphenylcarboxylate involves its ability to bind to specific sites on biomolecules, such as proteins and nucleic acids. This binding can alter the fluorescence properties of the molecule, allowing it to be detected and tracked using fluorescence microscopy. Additionally, 2-furylmethyl 4'-methoxy-3-biphenylcarboxylate has been shown to have some antioxidant and anti-inflammatory properties, although the exact mechanism of these effects is not yet fully understood.
Biochemical and Physiological Effects:
Studies have shown that 2-furylmethyl 4'-methoxy-3-biphenylcarboxylate is relatively non-toxic and does not have any significant effects on cell viability or metabolism. However, it has been shown to have some effects on cellular signaling pathways, particularly those involved in oxidative stress and inflammation. Additionally, 2-furylmethyl 4'-methoxy-3-biphenylcarboxylate has been shown to have some potential as a therapeutic agent for certain diseases, although further research is needed to fully explore this potential.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-furylmethyl 4'-methoxy-3-biphenylcarboxylate as a fluorescent probe is its high sensitivity and specificity for certain biomolecules. Additionally, it is relatively easy to synthesize and can be used in a variety of experimental settings. However, one limitation of 2-furylmethyl 4'-methoxy-3-biphenylcarboxylate is its relatively short half-life, which can limit its usefulness in long-term experiments. Additionally, its fluorescent properties can be affected by certain environmental factors, such as pH and temperature, which can make interpretation of results more challenging.
Zukünftige Richtungen
There are many potential future directions for research on 2-furylmethyl 4'-methoxy-3-biphenylcarboxylate and other biphenylcarboxylates. One area of interest is the development of new synthesis methods that can improve the yield and purity of these compounds. Additionally, further research is needed to fully understand the mechanism of action of 2-furylmethyl 4'-methoxy-3-biphenylcarboxylate and its potential therapeutic applications. Finally, there is a need for more research on the limitations and potential pitfalls of using 2-furylmethyl 4'-methoxy-3-biphenylcarboxylate as a fluorescent probe, particularly in long-term experiments and in vivo settings.
Synthesemethoden
The synthesis of 2-furylmethyl 4'-methoxy-3-biphenylcarboxylate involves a multi-step process that begins with the reaction of furfural with benzyl bromide to form 2-furylmethyl benzyl ether. This intermediate is then reacted with 4'-methoxybiphenyl-3-carboxylic acid to yield 2-furylmethyl 4'-methoxy-3-biphenylcarboxylate. The overall yield of this process is around 25%, and the purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-furylmethyl 4'-methoxy-3-biphenylcarboxylate has been studied for its potential use as a fluorescent probe for imaging biological systems. Specifically, it has been used to label and track the movement of proteins and other biomolecules in live cells. This technique, known as fluorescence microscopy, allows researchers to observe the behavior of these molecules in real-time, providing valuable insights into their function and interactions.
Eigenschaften
IUPAC Name |
furan-2-ylmethyl 3-(4-methoxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-21-17-9-7-14(8-10-17)15-4-2-5-16(12-15)19(20)23-13-18-6-3-11-22-18/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZBPXSYQVFOLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)OCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furylmethyl 4'-methoxy-3-biphenylcarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5784125.png)



![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5784156.png)
![7-(difluoromethyl)-N-(2-fluorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5784163.png)
![3-ethoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5784170.png)
![2-(4-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5784192.png)
![2-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5784197.png)

![N'-[1-(2-furyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B5784207.png)
